Mass Shift Comparison: d9 (+9 Da) vs. d6 (+6 Da) vs. d4 (+4 Da) Deuterated Tiagabine Internal Standards
Tiagabine 4-carboxy-O-ethyl-d9 provides a +9.06 Da mass shift (MW 412.66) relative to unlabeled tiagabine ethyl ester (MW 403.60), achieved through perdeuteration of all nine hydrogen positions on the piperidine ring [1][2]. In contrast, Tiagabine-d6 hydrochloride delivers only a +6 Da shift via deuteration of two thiophene methyl groups (free base MW 381.58 vs. unlabeled tiagabine MW 375.55) , while Tiagabine-d4 hydrochloride provides a +4 Da shift [3]. The widely accepted industry practice recommends a minimum mass difference of ≥3 Da between analyte and SIL-IS for triple-quadrupole MS, with ≥5 Da recommended for high-resolution MS platforms to avoid isotopic cluster overlap [4]. The d9 compound exceeds both thresholds with substantial margin, whereas d6 and d4 variants approach or fall below the HRMS recommendation, elevating the risk of cross-signal contribution and non-linear calibration behavior [5].
| Evidence Dimension | Mass shift between deuterated internal standard and unlabeled analyte (Δ Da) |
|---|---|
| Target Compound Data | +9.06 Da (MW 412.66 vs. 403.60 unlabeled ethyl ester); 9 deuterium atoms on piperidine ring |
| Comparator Or Baseline | Tiagabine-d6 HCl: +6 Da (free base MW 381.58 vs. 375.55 unlabeled); Tiagabine-d4 HCl: +4 Da; Industry recommendation: ≥3 Da (QQQ), ≥5 Da (HRMS) |
| Quantified Difference | d9 provides 3 Da greater separation than d6 and 5 Da greater than d4; exceeds HRMS ≥5 Da threshold while d6 and d4 do not |
| Conditions | Molecular weight comparison based on published molecular formulas; mass spectrometry best-practice recommendations from bioanalytical guidance literature |
Why This Matters
A wider mass separation window directly reduces isotopic cross-talk between analyte and internal standard signals, preserving calibration linearity and quantification accuracy at low analyte concentrations—a critical factor in regulatory bioanalytical method validation.
- [1] Veeprho. Tiagabine-D9 4-Carboxy-O-ethyl – Product Specifications. Molecular Formula: C22H20D9NO2S2; Molecular Weight: 412.66 g/mol. View Source
- [2] PubChem. Tiagabine ethyl ester. CID 11555813. Molecular Formula: C22H29NO2S2; Exact Mass: 403.16397151 Da; Monoisotopic Mass: 403.16397151 Da. View Source
- [3] MedChemExpress. Tiagabine-d4 hydrochloride (NO050328-dd4 hydrochloride). Stable Isotope. CAS not disclosed. Deuterated at 4 positions. View Source
- [4] Info-Pharma. Internal Standard Selection Strategy – Utilization and Limitations of Stable Isotope Labeling. Recommendation: mass difference ≥3 Da and isotopic purity ≥99%; HRMS requires Δm/z ≥5 Da for adequate isotopic cluster separation. (Translated from Korean original, 2025.) View Source
- [5] Tan A, Lévesque IA, Lévesque IM, et al. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Jul 1;879(21):1954-60. doi: 10.1016/j.jchromb.2011.05.027. PMID: 21680265. View Source
